![molecular formula C20H17FN4O3 B2628683 5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole CAS No. 1251704-14-9](/img/structure/B2628683.png)
5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole
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Description
5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H17FN4O3 and its molecular weight is 380.379. The purity is usually 95%.
The exact mass of the compound 5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Boron-Containing Drug Design
Boronic acids and their esters, including FPOX, have gained attention for drug development. FPOX’s boron center makes it a potential candidate for neutron capture therapy (NCT), a cancer treatment that exploits the capture of thermal neutrons by boron-10 nuclei. Researchers investigate FPOX derivatives as boron carriers for NCT due to their affinity for tumor cells and ability to release cytotoxic agents upon neutron irradiation .
Anticancer Agents
FPOX derivatives have shown promise as anticancer agents. Their unique structure combines an oxadiazole ring with a fluorophenyl group, enhancing their bioactivity. Researchers explore FPOX analogs for their cytotoxic effects against cancer cell lines, aiming to develop novel chemotherapeutic agents .
Antibacterial Properties
The oxadiazole moiety in FPOX contributes to its antibacterial activity. Scientists investigate FPOX derivatives as potential antibiotics, targeting bacterial infections. By modifying the substituents on the aromatic rings, researchers can fine-tune the compound’s efficacy against specific pathogens .
Materials Science
Due to its stability and unique structure, FPOX is of interest in materials science. Researchers investigate its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-rich oxadiazole core contributes to charge transport properties, making FPOX derivatives potential candidates for efficient optoelectronic devices .
Sensors and Detection
FPOX derivatives exhibit fluorescence properties, making them suitable for sensor applications. Researchers explore their use as fluorescent probes for detecting specific analytes (e.g., metal ions, pH changes, or biomolecules). By designing FPOX-based sensors, scientists aim to enhance sensitivity and selectivity in diagnostic assays .
properties
IUPAC Name |
2-(4-fluorophenyl)-5-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3/c1-12(2)26-16-9-5-13(6-10-16)19-22-17(28-25-19)11-18-23-24-20(27-18)14-3-7-15(21)8-4-14/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMUJYSQOXMNMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole |
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